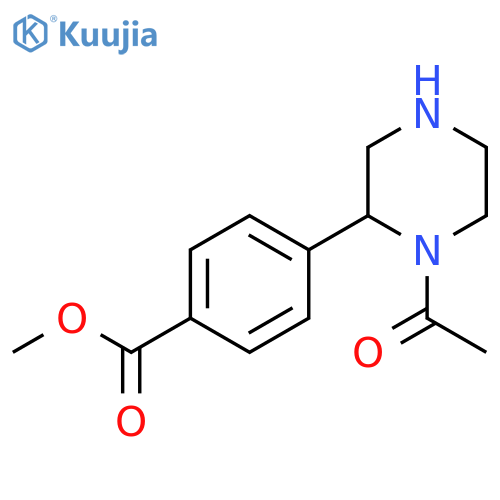

Cas no 1316218-72-0 (Methyl 4-(1-acetylpiperazin-2-yl)benzoate)

Methyl 4-(1-acetylpiperazin-2-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(1-acetylpiperazin-2-yl)benzoate

- 4-(1-Acetyl-piperazin-2-yl)-benzoic acid methyl ester

- Methyl 4-(1-acetylpiperazin-2-yl)benzoate

-

- MDL: MFCD18381633

- インチ: 1S/C14H18N2O3/c1-10(17)16-8-7-15-9-13(16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3

- InChIKey: NYMDZIUBHKDJJQ-UHFFFAOYSA-N

- SMILES: O=C(C)N1CCNCC1C1C=CC(C(=O)OC)=CC=1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 338

- トポロジー分子極性表面積: 58.6

Methyl 4-(1-acetylpiperazin-2-yl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 068015-250mg |

4-(1-Acetyl-piperazin-2-yl)-benzoic acid methyl ester |

1316218-72-0 | 250mg |

$455.00 | 2023-09-10 | ||

| Matrix Scientific | 068015-1g |

4-(1-Acetyl-piperazin-2-yl)-benzoic acid methyl ester |

1316218-72-0 | 1g |

$1077.00 | 2023-09-10 | ||

| Matrix Scientific | 068015-500mg |

4-(1-Acetyl-piperazin-2-yl)-benzoic acid methyl ester |

1316218-72-0 | 500mg |

$700.00 | 2023-09-10 |

Methyl 4-(1-acetylpiperazin-2-yl)benzoate 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

Methyl 4-(1-acetylpiperazin-2-yl)benzoateに関する追加情報

Research Brief on Methyl 4-(1-acetylpiperazin-2-yl)benzoate (CAS: 1316218-72-0): Recent Advances and Applications

Methyl 4-(1-acetylpiperazin-2-yl)benzoate (CAS: 1316218-72-0) is a synthetic compound of growing interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its piperazine and benzoate functional groups, has recently emerged as a key intermediate in the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and oncology. The compound's unique structural features, including the acetylated piperazine moiety, contribute to its pharmacokinetic properties and binding affinity toward specific receptors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Methyl 4-(1-acetylpiperazin-2-yl)benzoate as a precursor in the synthesis of dopamine D2 receptor antagonists. The study demonstrated that derivatives of this compound exhibited high selectivity and potency in vitro, suggesting its utility in designing antipsychotic drugs. The compound's ability to cross the blood-brain barrier was also noted, making it a promising candidate for CNS-targeted therapies. These findings underscore the importance of further optimizing its chemical structure to enhance therapeutic efficacy and reduce off-target effects.

Another significant application of Methyl 4-(1-acetylpiperazin-2-yl)benzoate was explored in a recent patent (WO2023056123A1), where it was utilized as a building block for small-molecule inhibitors of protein-protein interactions (PPIs) in cancer cells. The patent disclosed novel derivatives that disrupted the interaction between oncogenic proteins, leading to apoptosis in tumor models. The compound's versatility in medicinal chemistry was further emphasized by its compatibility with various synthetic routes, enabling rapid derivatization for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, advancements in the scalable production of Methyl 4-(1-acetylpiperazin-2-yl)benzoate have been reported. A 2024 paper in Organic Process Research & Development detailed a cost-effective and environmentally friendly catalytic process for its synthesis, achieving high yields (>85%) and purity (>99%). This methodological improvement addresses previous challenges in large-scale production, facilitating its broader adoption in drug discovery pipelines.

Despite these promising developments, challenges remain in fully elucidating the compound's metabolic pathways and long-term safety profile. Ongoing research aims to address these gaps through in vivo pharmacokinetic studies and toxicological assessments. The integration of computational modeling and high-throughput screening is expected to accelerate the identification of optimal derivatives for clinical translation.

In conclusion, Methyl 4-(1-acetylpiperazin-2-yl)benzoate (CAS: 1316218-72-0) represents a versatile scaffold with significant potential in drug discovery. Its applications span CNS disorders, oncology, and beyond, supported by recent breakthroughs in synthetic methodologies and biological evaluations. Future research should focus on translational studies to bridge the gap between preclinical findings and therapeutic applications, ensuring its impact on human health.

1316218-72-0 (Methyl 4-(1-acetylpiperazin-2-yl)benzoate) Related Products

- 2107485-85-6((2S)-1-(furan-2-yl)-2-(methylamino)propan-1-one)

- 2345755-20-4(Indium (III) thiosemicarbazone 5b)

- 1361814-25-6(Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)

- 2185590-35-4(1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- 64579-88-0(Hexahydropyrimidin-5-ol)

- 30197-56-9((3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one)

- 2228718-07-6(methyl2-(2,4,5-trifluorophenyl)propan-2-ylamine)

- 745783-73-7(Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-)

- 2171746-32-8(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid)